molecular formula C6F9O6Tl B052670 2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) CAS No. 23586-53-0

2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1)

Cat. No.: B052670
CAS No.: 23586-53-0
M. Wt: 543.43 g/mol
InChI Key: PSHNNUKOUQCMSG-UHFFFAOYSA-K
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Description

2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1), commonly referred to as TTA-Tl3+, is a powerful reagent used in many scientific research applications. It is a strong acid, which is stable, non-volatile, and has a high acidity. It has been used in a variety of fields, such as organic synthesis, analytical chemistry, and biochemistry. TTA-Tl3+ has a variety of advantages, including its low cost and ease of use, as well as its ability to be stored and used in a variety of conditions.

Scientific Research Applications

Oxidation of Light Alkanes

Thallium(III) salts, including thallium(3+) trifluoroacetate, have been identified as efficient and selective oxidants for light alkanes such as methane, ethane, and propane. In trifluoroacetic acid solvent, these alkanes are cleanly oxidized to the trifluoroacetate esters of their respective alcohols and 1,2-diols. This discovery offers a potential pathway for converting natural gas constituents into valuable chemical feedstocks, thereby reducing reliance on petroleum sources (Hashiguchi et al., 2014).

Aromatic Iodination

The system of thallium(III) trifluoroacetate in trifluoroacetic acid has demonstrated high effectiveness for the iodination of aromatic compounds like benzene. This process achieves step-by-step mono-, di-, and triiodination, showcasing the reagent's potency in facilitating specific modifications of aromatic rings (Ishikawa & Sekiya, 1974).

Synthesis of Cystine-Peptides

Thallium(III) trifluoroacetate is utilized in the synthesis of cystine-peptides by oxidizing S-substituted cysteine-peptides. This application is particularly relevant in peptide chemistry, where it aids in the preparation of peptides like oxytocin, urotensin II, and a human calcitonin gene-related peptide through direct oxidative conversion (Fujii et al., 1987).

Formation of Non-arylic Diorganothallium Derivatives

Research has shown that the reaction of thallium(III) trifluoroacetate with certain substrates in acetone leads to the formation of unique diorganothallium(III) complexes. These findings contribute to the broader understanding of thallium chemistry and its applications in synthesizing complex organometallic compounds (Vicente et al., 1992).

Mechanistic Insights and Radical Cation Stability

The solvent 1,1,1,3,3,3-Hexafluoropropan-2-ol, in conjunction with thallium(III) trifluoroacetate, enhances the stability of radical cations, facilitating the recording of high-quality EPR spectra at room temperature. This study underscores the role of thallium(III) trifluoroacetate in generating stable radical cations, a valuable asset in spectroscopic analysis (Eberson et al., 1995).

Mechanism of Action

Target of Action

The primary targets of Thallium(III) trifluoroacetate are cysteine peptides and proteins containing disulfide bonds . These targets play crucial roles in various biological processes, including protein folding and stability, redox regulation, and signal transduction.

Mode of Action

Thallium(III) trifluoroacetate acts as an oxidizing agent . It interacts with its targets by promoting the formation of disulfide bonds in cysteine peptides and proteins. This interaction leads to changes in the structure and function of these peptides and proteins.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Thallium(III) trifluoroacetate is currently limited. Given its use in laboratory settings, it’s crucial to handle this compound with care due to its high toxicity .

Result of Action

The molecular and cellular effects of Thallium(III) trifluoroacetate’s action are primarily related to its role as an oxidizing agent. By promoting the formation of disulfide bonds, it can alter the structure and function of cysteine peptides and proteins . These changes can have significant effects at the molecular and cellular levels, influencing various biological processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Thallium(III) trifluoroacetate. For instance, it is stable in air but soluble in water, where it decomposes . Therefore, it’s important to store this compound under appropriate conditions (e.g., at 2-8°C ) to maintain its stability and effectiveness.

Safety and Hazards

Thallium (III) trifluoroacetate is considered hazardous. It is fatal if swallowed or inhaled, and may cause damage to organs through prolonged or repeated exposure . It is also corrosive to skin, eyes, and mucous membranes .

Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) plays a significant role in biochemical reactions due to its strong oxidizing properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through oxidation reactions. For instance, it is used in the synthesis of S-substituted cysteine peptides, where it helps in forming disulfide bonds . The compound’s ability to oxidize thiol groups in cysteine residues is crucial for the formation of stable protein structures.

Cellular Effects

The effects of 2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s strong oxidizing nature can lead to oxidative stress within cells, affecting various cellular components and processes. For example, it can modify the redox state of cells, leading to changes in gene expression and metabolic flux .

Molecular Mechanism

At the molecular level, 2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) exerts its effects through oxidation reactions. It binds to thiol groups in cysteine residues, facilitating the formation of disulfide bonds. This interaction is essential for the structural integrity of many proteins. Additionally, the compound can inhibit or activate enzymes by altering their redox state, leading to changes in their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) can change over time. The compound is relatively stable under controlled conditions, but it can degrade over time, especially when exposed to moisture or high temperatures. Long-term exposure to the compound can lead to cumulative oxidative damage in cells, affecting their function and viability .

Dosage Effects in Animal Models

The effects of 2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) vary with different dosages in animal models. At low doses, the compound can facilitate biochemical reactions without causing significant toxicity. At high doses, it can be toxic and cause adverse effects, such as organ damage and oxidative stress . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) is involved in various metabolic pathways, primarily through its role as an oxidizing agent. It interacts with enzymes and cofactors involved in redox reactions, affecting metabolic flux and metabolite levels. The compound’s ability to oxidize thiol groups in cysteine residues is particularly important for maintaining the redox balance within cells .

Transport and Distribution

Within cells and tissues, 2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of 2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can enhance its ability to participate in biochemical reactions and exert its effects on cellular processes .

Properties

IUPAC Name

thallium(3+);2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2HF3O2.Tl/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHNNUKOUQCMSG-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Tl+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F9O6Tl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066912
Record name Thallium(III) trifluoroacetate
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Molecular Weight

543.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid hygroscopic mass; Decomposed by water; [Alfa Aesar MSDS]
Record name Thallium trifluoroacetate
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CAS No.

23586-53-0
Record name Thallium trifluoroacetate
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Record name Acetic acid, 2,2,2-trifluoro-, thallium(3+) salt (3:1)
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Record name Thallium(III) trifluoroacetate
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Record name Thallium(III) trifluoroacetate
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